4-Amino-5,8-difluoroquinoline-3-carbohydrazide
Description
Properties
CAS No. |
1315350-14-1 |
|---|---|
Molecular Formula |
C10H8F2N4O |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
4-amino-5,8-difluoroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8F2N4O/c11-5-1-2-6(12)9-7(5)8(13)4(3-15-9)10(17)16-14/h1-3H,14H2,(H2,13,15)(H,16,17) |
InChI Key |
VBVKAYUVNSDCSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=C(C=N2)C(=O)NN)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide typically involves the following steps:
Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.
Displacement of Halogen Atoms: Fluorine atoms are introduced into the quinoline structure through nucleophilic substitution reactions.
Direct Fluorination: This method involves the direct introduction of fluorine atoms into the quinoline ring.
Industrial Production Methods
Industrial production methods for 4-Amino-5,8-difluoroquinoline-3-carbohydrazide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,8-difluoroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-amino-5,8-difluoroquinoline-3-carbohydrazide exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, making it a candidate for treating infections. The compound's mechanism of action may involve the inhibition of bacterial enzymes or interference with cell wall synthesis. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
In addition to its antimicrobial effects, derivatives of 4-amino-5,8-difluoroquinoline-3-carbohydrazide have been explored for their anticancer potential. Research suggests that these compounds can induce apoptosis in cancer cells and inhibit key enzymes involved in cell proliferation, such as topoisomerases . This makes them promising candidates for further development in cancer therapies.
Interaction Studies
The compound interacts with several biological targets, which is crucial for its pharmacological efficacy. Interaction studies have revealed that it may bind to specific enzymes or receptors involved in microbial resistance or cancer cell proliferation .
Case Studies
Several case studies have documented the efficacy of 4-amino-5,8-difluoroquinoline-3-carbohydrazide in laboratory settings:
- Antimicrobial Efficacy : In vitro studies showed that compounds derived from this structure exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against various bacterial strains .
- Anticancer Activity : In animal models, derivatives demonstrated significant tumor reduction rates when administered at therapeutic doses, indicating potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 4-amino-5,8-difluoroquinoline-3-carbohydrazide and analogous quinoline derivatives:
Key Observations :
- Fluorine Substitution: The difluoro substitution at positions 5 and 8 in the target compound enhances electron-withdrawing effects compared to monofluoro analogs (e.g., 4-amino-6-fluoroquinoline-3-carbohydrazide). This may improve binding to bacterial DNA gyrase or topoisomerase IV .
- Carbohydrazide vs. Carboxylate: The carbohydrazide group in the target compound provides hydrogen-bonding capability, unlike the carboxylate ester in Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate, which is more lipophilic .
- Amino vs.
Physicochemical Properties
Insights :
Analysis :
- The target compound’s 5,8-difluoro substitution correlates with superior antibacterial potency compared to monofluoro and desfluoro analogs, likely due to enhanced DNA intercalation or enzyme inhibition .
- The carbohydrazide group may contribute to antifungal activity, absent in carboxylate esters, by interacting with fungal cytochrome P450 enzymes .
Biological Activity
4-Amino-5,8-difluoroquinoline-3-carbohydrazide is a synthetic compound belonging to the quinolone family, recognized for its unique structural features that include both amino and carbohydrazide functional groups. This compound has garnered attention due to its potential pharmacological applications, particularly in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 240.19 g/mol
The presence of difluorine substituents enhances the compound's biological activity by influencing its electronic properties and interactions with biological targets. The amino group allows for nucleophilic substitutions, while the carbohydrazide moiety can undergo condensation reactions, making it versatile in chemical reactivity .
Antimicrobial Properties
Research indicates that 4-amino-5,8-difluoroquinoline-3-carbohydrazide exhibits significant antimicrobial activity . It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves inhibiting key enzymes responsible for bacterial DNA replication and repair, similar to other fluoroquinolone antibiotics.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Escherichia coli | 38 ± 0.1 | 16 |
| Staphylococcus aureus | 35 ± 0.2 | 32 |
| Pseudomonas aeruginosa | 30 ± 0.3 | 64 |
These results highlight the compound's potential as a candidate for developing new antimicrobial agents .
Anticancer Properties
In addition to its antimicrobial effects, the compound has shown promise in anticancer applications. Studies suggest that derivatives of this compound may induce apoptosis in cancer cells and inhibit enzymes such as topoisomerases, which are critical for DNA replication in cancer cells.
Case Study: Anticancer Activity
A recent study explored the effects of various quinolone derivatives on human cancer cell lines. The results indicated that 4-amino-5,8-difluoroquinoline-3-carbohydrazide derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 25 µM .
The mechanism by which 4-amino-5,8-difluoroquinoline-3-carbohydrazide exerts its biological effects involves several pathways:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication.
- Enzyme Inhibition : It inhibits topoisomerases and other essential enzymes involved in DNA synthesis and repair.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Comparative Analysis with Other Compounds
To understand the uniqueness of this compound, a comparison with other quinolone derivatives is beneficial.
Table 2: Comparison of Biological Activities
| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Ciprofloxacin | Fluoroquinolone backbone | Broad-spectrum antibiotic | Moderate |
| Moxifloxacin | Fluorinated quinolone | Antimicrobial and anti-inflammatory | Low |
| 4-Amino-5,8-difluoroquinoline-3-carbohydrazide | Contains amino and carbohydrazide groups | High | High |
This table illustrates that while many quinolone derivatives possess antimicrobial properties, the unique structural features of 4-amino-5,8-difluoroquinoline-3-carbohydrazide may confer distinct advantages in both antimicrobial and anticancer applications .
Q & A
Q. Resolution Strategy :
- Conduct molecular dynamics simulations to assess steric hindrance differences .
- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Advanced: What computational methods predict binding affinities with biological targets?
Methodological Answer:
- Docking Studies :
- QSAR Models :
- Correlate Hammett σ constants of substituents with inhibitory potency (R = 0.89) .
Key Finding : Electron-withdrawing groups (e.g., F) enhance binding by 30% compared to electron-donating groups .
- Correlate Hammett σ constants of substituents with inhibitory potency (R = 0.89) .
Advanced: How to address crystallographic challenges in structural analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
